N-(3,5-dimethoxyphenyl)-2-nitrobenzamide
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Overview
Description
N-(3,5-dimethoxyphenyl)-2-nitrobenzamide is an organic compound that belongs to the class of nitrobenzamides This compound is characterized by the presence of a nitro group (-NO2) and a benzamide group (-CONH2) attached to a benzene ring, with two methoxy groups (-OCH3) at the 3 and 5 positions of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-nitrobenzamide typically involves the nitration of 3,5-dimethoxyaniline followed by acylation. The nitration process introduces the nitro group into the aromatic ring, while the acylation step forms the benzamide structure. The reaction conditions often include the use of strong acids such as sulfuric acid and nitric acid for nitration, and acyl chlorides or anhydrides for the acylation step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and acylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The benzamide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases for nucleophilic aromatic substitution.
Hydrolysis: Hydrochloric acid or sodium hydroxide for acidic or basic hydrolysis, respectively.
Major Products
Reduction: 3,5-dimethoxyaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3,5-dimethoxybenzoic acid and 2-nitroaniline.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide: Shares the 3,5-dimethoxyphenyl moiety but differs in the functional groups attached to the benzene ring.
4-bromo-N-(3,5-dimethoxyphenyl)benzamide: Contains a bromine atom and a benzamide group, making it structurally similar but with different reactivity and applications.
Uniqueness
N-(3,5-dimethoxyphenyl)-2-nitrobenzamide is unique due to the presence of both nitro and benzamide groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-21-11-7-10(8-12(9-11)22-2)16-15(18)13-5-3-4-6-14(13)17(19)20/h3-9H,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOAWPRGCDGHTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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